(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid
Overview
Preparation Methods
The synthesis of (1-HYDROXY-1-PHOSPHONO-2-[1,1’;4’,1’']TERPHENYL-3-YL-ETHYL)-PHOSPHONIC ACID involves multiple steps. One common method is the reaction of a terphenyl derivative with phosphonic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(1-HYDROXY-1-PHOSPHONO-2-[1,1’;4’,1’']TERPHENYL-3-YL-ETHYL)-PHOSPHONIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions . In medicine, it is being investigated for its potential therapeutic effects, including its use as an anti-inflammatory agent . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (1-HYDROXY-1-PHOSPHONO-2-[1,1’;4’,1’']TERPHENYL-3-YL-ETHYL)-PHOSPHONIC ACID involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity . This inhibition can affect various biological processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
(1-HYDROXY-1-PHOSPHONO-2-[1,1’;4’,1’‘]TERPHENYL-3-YL-ETHYL)-PHOSPHONIC ACID is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other p-terphenyl derivatives and bisphosphonates . These compounds share some structural similarities but differ in their specific functional groups and overall reactivity . The unique combination of the terphenyl backbone and phosphonic acid groups in (1-HYDROXY-1-PHOSPHONO-2-[1,1’;4’,1’']TERPHENYL-3-YL-ETHYL)-PHOSPHONIC ACID contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
[1-hydroxy-2-[3-(4-phenylphenyl)phenyl]-1-phosphonoethyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7P2/c21-20(28(22,23)24,29(25,26)27)14-15-5-4-8-19(13-15)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBUFKZCEBTBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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